molecular formula C25H22BrN3O2S B11969978 (2E)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11969978
M. Wt: 508.4 g/mol
InChI Key: PTJYTCCVSYRKNH-REUZPSCBSA-N
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Description

5-(4-Bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that features a combination of aromatic, furan, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps:

    Formation of 5-(4-bromophenyl)-2-furaldehyde: This can be achieved through the bromination of 2-furaldehyde followed by a Friedel-Crafts acylation reaction.

    Synthesis of [(2E)-3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone: This involves the reaction of 3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene with hydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted phenyl derivatives can be obtained.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Drug Development: Investigated for its potential in developing new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The thiazolidinone moiety can interact with enzymes, altering their activity. The furan ring can participate in electron transfer reactions, influencing redox processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2-furaldehyde: Shares the furan and bromophenyl moieties.

    [(2E)-3-Allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone: Shares the thiazolidinone and hydrazone moieties.

Uniqueness

The combination of these moieties in a single molecule provides unique chemical and biological properties not found in the individual components. This makes the compound particularly valuable for research and industrial applications.

Properties

Molecular Formula

C25H22BrN3O2S

Molecular Weight

508.4 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22BrN3O2S/c1-3-13-29-24(30)23(15-18-6-4-5-17(2)14-18)32-25(29)28-27-16-21-11-12-22(31-21)19-7-9-20(26)10-8-19/h3-12,14,16,23H,1,13,15H2,2H3/b27-16+,28-25+

InChI Key

PTJYTCCVSYRKNH-REUZPSCBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2)CC=C

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2)CC=C

Origin of Product

United States

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